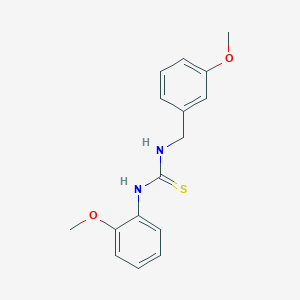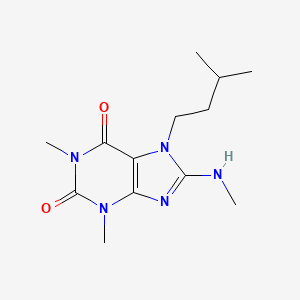![molecular formula C14H9BrCl2N2O2 B5816952 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, also known as BDBI, is a chemical compound that has gained attention in scientific research due to its potential for use in the development of new drugs.
Mécanisme D'action
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. Specifically, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and survival. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), the reduction of inflammation, and the protection of neurons from damage. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been shown to have low toxicity in animal models, making it a potentially safe and effective therapeutic agent. However, one limitation of using 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on developing new synthesis methods to increase the yield and purity of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide, as well as improving its solubility in aqueous solutions.
Méthodes De Synthèse
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide can be synthesized using a multistep process involving the reaction of 4-bromoaniline with 2,5-dichlorobenzoyl chloride, followed by the reaction of the resulting intermediate with cyanamide and subsequent hydrolysis. This synthesis method has been optimized and improved over the years to increase the yield and purity of the final product.
Applications De Recherche Scientifique
4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Other research has focused on the use of 4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
Propriétés
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrCl2N2O2/c15-9-3-1-8(2-4-9)13(18)19-21-14(20)11-7-10(16)5-6-12(11)17/h1-7H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBMOQZMOYNCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)

![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)
![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5816886.png)
![3-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B5816907.png)

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)




![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5816980.png)